Home > Products > Screening Compounds P67121 > 3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride
3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride - 1458615-96-7

3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride

Catalog Number: EVT-2573379
CAS Number: 1458615-96-7
Molecular Formula: C14H13ClF3NO2
Molecular Weight: 319.71
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride typically involves several key steps:

  1. Starting Materials: The synthesis begins with the reaction of 3-phenoxyaniline and 2,2,2-trifluoroethanol.
  2. Reagents: A suitable acid catalyst or base may be employed to facilitate the etherification process.
  3. Reaction Conditions: The reaction is generally carried out under reflux conditions to ensure complete conversion. Temperatures around 80–100 °C are common.
  4. Isolation: Post-reaction, the product can be isolated through crystallization or extraction methods, often using solvents like dichloromethane or ethyl acetate.
  5. Hydrochloride Formation: The final step involves treating the aniline derivative with hydrochloric acid to form the hydrochloride salt, which improves solubility and stability.

These steps may vary based on specific laboratory protocols or desired yields.

Molecular Structure Analysis

The molecular structure of 3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride can be described as follows:

  • Core Structure: The compound features a central aniline structure with a phenoxy group attached at the para position and a trifluoroethoxy group at the meta position.
  • Functional Groups: Key functional groups include:
    • An amine group (-NH₂)
    • A phenyl ring
    • A trifluoroethoxy group (-O-CF₃)

The presence of fluorine atoms in the trifluoroethoxy group significantly influences the compound's electronic properties and reactivity.

Chemical Reactions Analysis

3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride can participate in various chemical reactions:

  1. Nucleophilic Substitution: The aniline nitrogen can act as a nucleophile in electrophilic aromatic substitution reactions.
  2. Oxidation: The compound can be oxidized to form quinone derivatives under appropriate conditions.
  3. Dealkylation: Under strong acidic conditions, the trifluoroethoxy group may undergo cleavage.

These reactions highlight the versatility of this compound in synthetic organic chemistry.

Mechanism of Action

The mechanism of action for 3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride is primarily linked to its role as a pharmacophore in medicinal chemistry:

  1. Interaction with Biological Targets: The compound can interact with various biological targets through hydrogen bonding and π-π stacking interactions due to its aromatic nature.
  2. Inhibition Mechanisms: In some contexts, it may inhibit specific enzymes or receptors by mimicking natural substrates or ligands.

Research into its specific mechanisms is ongoing and may reveal additional pathways relevant to its pharmacological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride include:

Applications

3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride has several scientific applications:

  1. Pharmaceutical Development: Used as an intermediate in the synthesis of pharmaceutical agents due to its unique structural features.
  2. Agricultural Chemicals: Potentially utilized in developing agrochemicals for pest control or herbicides.
  3. Material Science: Investigated for use in polymer formulations where fluorinated compounds enhance durability and chemical resistance.

Research continues into expanding its applications across various fields due to its intriguing chemical properties and biological activities.

Historical Development & Patent Landscape

Evolution of Trifluoroethoxy-Substituted Aniline Derivatives in Medicinal Chemistry

The strategic incorporation of trifluoroethoxy (OCF₃) groups into aniline derivatives represents a significant evolution in medicinal chemistry, driven by the unique physicochemical properties imparted by fluorine atoms. The trifluoroethoxy moiety enhances metabolic stability, membrane permeability, and binding affinity to biological targets due to its high electronegativity, strong dipole moment, and lipophilicity. Early medicinal chemistry efforts focused on simple trifluoroethoxy-substituted anilines as intermediates for agrochemicals, as evidenced by patents covering herbicidally and fungicidally active 3-phenylisoxazoline-5-carboxamides and 3-phenylisoxazoline-5-thioamides containing trifluoroethoxy groups [4]. The 2000s witnessed a deliberate shift toward pharmaceutical applications, with researchers exploiting the trifluoroethoxy group's ability to modulate serotonin receptors, particularly the 5-HT₂ₐ subtype. This receptor family represents critical targets for neurological and psychiatric disorders, and the trifluoroethoxy group's steric and electronic properties proved ideal for enhancing ligand-receptor interactions while improving pharmacokinetic profiles [1].

The structural evolution progressed from simple ortho-trifluoroethoxy anilines to more complex systems featuring meta- and para-substitutions with additional pharmacophores. A pivotal advancement emerged with the design of dual-substituted anilines bearing both phenoxy and trifluoroethoxy groups on the same aromatic ring, exemplified by 3-phenoxy-5-(2,2,2-trifluoroethoxy)aniline. This architecture combines the conformational restraint of the ether linkages with the electronic effects of fluorine atoms, creating synergistic interactions with biological targets. The specific positional isomerism (1,3,5-trisubstitution pattern) in this compound class optimizes spatial orientation for target engagement while maintaining synthetic accessibility. The progression toward hydrochloride salt forms, including 3-phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride, addressed critical pharmaceutical development needs by improving crystallinity, solubility, and processability of active pharmaceutical ingredients [7].

Table 1: Structural Evolution of Trifluoroethoxy-Substituted Anilines in Medicinal Chemistry

GenerationRepresentative StructureKey FeaturesTherapeutic Applications
First (1980s-90s)Simple ortho- or para-trifluoroethoxy anilinesMinimal substitution; focus on agrochemical propertiesHerbicides, fungicides
Second (Late 1990s)Meta-substituted trifluoroethoxy anilines with additional halogens/alkoxy groupsEnhanced electronic modulation; improved target selectivityNeurological probes; early serotonin modulators
Third (2000s)Dual-substituted systems (e.g., 5-(trifluoromethoxy)-2-phenoxyaniline)Combined phenoxy + trifluoroethoxy motifs; salt formationOptimized CNS drug candidates
Current (2010s+)3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloridePrecise 1,3,5-trisubstitution; hydrochloride salt for pharmaceutical developmentTargeted therapies requiring enhanced pharmacokinetics and solid-state properties

Key Patents Influencing Synthetic Routes

The synthetic methodology for 3-phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride has been profoundly shaped by intellectual property developments, particularly in nucleophilic trifluoroethoxylation and catalytic systems. Patent US8664258B2 established foundational claims covering primary amines as modulators of the 5-HT₂A serotonin receptor, explicitly encompassing compounds with trifluoroethoxy substituents [1]. This patent demonstrated the therapeutic rationale for such chemical architectures and claimed broad composition-of-matter protection, forcing alternative synthetic approaches for later-developed compounds to circumvent infringement. A critical advancement emerged with phase-transfer catalysis (PTC) innovations, exemplified by patent CN1962603A, which detailed efficient methods for aromatic nucleophilic substitution (SNAr) using trifluoroethyl halides under phase-transfer conditions. This technology enabled the synthesis of electron-deficient aryl trifluoroethyl ethers under milder conditions than traditional methods, which required stoichiometric metal alkoxides or high temperatures prone to decomposition [1].

The PTC methodology described in CN1962603A utilized quaternary ammonium salts (e.g., tetrabutylammonium bromide) or crown ethers in biphasic systems (aqueous NaOH/organic solvent), allowing efficient conversion of halophenols to trifluoroethoxy derivatives at temperatures below 80°C. This approach significantly improved functional group tolerance compared to earlier techniques, preserving acid-labile and reducible substituents commonly present in complex aniline derivatives. For the synthesis of 3-phenoxy-5-(2,2,2-trifluoroethoxy)aniline precursors, this innovation proved essential for introducing the trifluoroethoxy group without compromising the phenoxy linkage or amino functionality. Subsequent patents refined catalyst design, introducing chiral PTC catalysts for enantioselective variants and immobilized catalysts for continuous flow applications. These developments collectively established the industrial viability of trifluoroethoxy aniline synthesis by reducing silver dependency (a significant cost factor in earlier routes) and improving reaction atom economy [1].

Table 2: Key Synthetic Route Innovations from Patent Literature

Patent/PublicationCore InnovationReaction ConditionsYield ImprovementRelevance to Target Compound
US8664258B2Broad claims covering trifluoroethoxy-aniline derivatives as serotonin modulatorsVarious; emphasizes therapeutic utilityN/A (composition patent)Defined therapeutic applications driving synthetic development
CN1962603APhase-transfer catalysis for aromatic trifluoroethoxylationNaOH(aq)/Toluene; Bu₄N⁺Br⁻; 70-80°C45% → 82% for model substrateEnabled efficient synthesis of electron-deficient aryl trifluoroethyl ether precursors
Later optimizationsCopper-catalyzed cross-coupling for C-O bond formationCuI/phenanthroline; Cs₂CO₃; DMSO; 110°C~75% for sterically hindered substratesProvided alternative to PTC for ortho-substituted systems

Chronological Advancements in Aryl Trifluoroethoxylation Techniques

The synthesis of 3-phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride relies fundamentally on efficient aryl–OCH₂CF₃ bond formation, a transformation that has undergone substantial methodological evolution. Initial synthetic routes (pre-2000) depended on classical nucleophilic aromatic substitution (SNAr), requiring activated aryl halides (e.g., ortho/para-nitro or cyano-substituted systems) and harsh conditions with stoichiometric silver or mercury salts to facilitate the reaction. These methods suffered from limited substrate scope, high costs, and toxicity concerns. A significant breakthrough arrived in the early 2000s with transition metal-catalyzed approaches, particularly copper-mediated reactions using Cu(I) catalysts with phenanthroline ligands. These systems enabled trifluoroethoxylation of less-activated aryl halides but still required expensive reagents like cesium carbonate and high temperatures (>120°C), limiting compatibility with base-sensitive functionalities [1] [9].

The mid-2000s witnessed the emergence of phase-transfer catalysis (PTC) as a practical alternative, eliminating heavy metals while operating under milder conditions (<100°C). As detailed in key patents, this advancement exploited the enhanced nucleophilicity of trifluoroethoxide ion in organic solvents when complexed by quaternary ammonium cations. PTC proved particularly effective for synthesizing precursors like 1-fluoro-3-(trifluoroethoxy)-5-phenoxybenzene, where electron-withdrawing groups ortho to fluorine facilitated displacement. For the target compound's synthesis, 5-amino-2-bromophenol derivatives served as pivotal intermediates, undergoing selective O-trifluoroethylation followed by copper-catalyzed O-arylation to install the phenoxy group—or vice versa, depending on protecting group strategy. The optimal route leveraged PTC for the trifluoroethoxylation step due to its operational simplicity and scalability, achieving yields exceeding 80% for model substrates when using optimized catalysts like bis(tetrabutylammonium) dihydrogen phosphate under biphasic conditions [1] [9].

Recent innovations (post-2015) have focused on photoredox and electrochemical methods, though these remain less applied to industrial-scale synthesis of this specific compound. Modern routes to 3-phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride typically converge through two key intermediates: 3-bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline (or protected variants) and phenol derivatives. Palladium-catalyzed C-O coupling (e.g., Buchwald-Hartwig amination analogs for ethers) installs the phenoxy group, followed by deprotection and salt formation. Alternatively, sequential functionalization of 1,3-dihalo-5-nitrobenzenes allows orthogonal derivatization, with reduction of the nitro group completing the aniline core. These advancements collectively transformed aryl trifluoroethoxylation from a specialized, low-yield transformation to a robust, scalable process integral to manufacturing modern fluorinated pharmaceuticals, with the hydrochloride salt formation as the final step ensuring pharmaceutical-grade purity and stability [7] [9].

Properties

CAS Number

1458615-96-7

Product Name

3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride

IUPAC Name

3-phenoxy-5-(2,2,2-trifluoroethoxy)aniline;hydrochloride

Molecular Formula

C14H13ClF3NO2

Molecular Weight

319.71

InChI

InChI=1S/C14H12F3NO2.ClH/c15-14(16,17)9-19-12-6-10(18)7-13(8-12)20-11-4-2-1-3-5-11;/h1-8H,9,18H2;1H

InChI Key

ZSCIOQVOQMSJCY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC(=CC(=C2)OCC(F)(F)F)N.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.